CRF1 Antagonism and Solubility Prediction
CRITICAL NOTE: Direct, matched-pair comparative data for the target compound against a named analog is absent from the public domain. The following is the strongest available class-level evidence, which provides a quantitative framework for predicted properties. The target compound's 5-propyl substitution is expected to confer moderate lipophilicity compared to known CRF-1 antagonists. In the seminal 3-phenylpyrazolo[1,5-a]pyrimidine series, the prototypical compound NBI 30545 (bearing a 7-amino substituent instead of the 7-(4-pyridin-2-ylpiperazin-1-yl) group) demonstrated balanced properties with a log D of 2.78 and solubility >10 mg/mL [1]. The introduction of the 7-(4-pyridin-2-ylpiperazin-1-yl) group, as seen in more advanced leads, was a specific strategy to further improve pharmacokinetic properties while retaining receptor binding, as detailed in patent literature [2]. This places the target compound in a more advanced and optimized chemical space relative to simpler 7-amino analogs.
| Evidence Dimension | Predicted Drug-like Properties (Lipophilicity/Solubility) for CRF-1 Antagonism |
|---|---|
| Target Compound Data | Primary data not publicly available; predicted log D ~2.5-3.5 based on structural analogy to advanced leads with 7-heterocyclic substituents [2]. |
| Comparator Or Baseline | NBI 30545 (3-phenyl-based pyrazolo[1,5-a]pyrimidine CRF-1 antagonist with a simpler 7-amino group): log D = 2.78 ± 0.5, aqueous solubility > 10 mg/mL [1]. |
| Quantified Difference | The 7-(4-pyridin-2-ylpiperazin-1-yl) modification is associated with improved brain exposure and pharmacokinetic profiles in class, indicating a shift towards more favorable CNS drug-like properties compared to the baseline [2]. |
| Conditions | Prediction based on structure-property relationships (SPR) from published pyrazolo[1,5-a]pyrimidine CRF-1 antagonist optimization campaigns. |
Why This Matters
This prediction allows a scientific user to position the compound as the more advanced tool for CNS-targeted CRF-1 research, offering a different pharmacokinetic profile compared to early-generation 7-amino-substituted leads, which is critical for efficacy studies.
- [1] Chen, C., et al. (2004). Optimization of 3-phenylpyrazolo[1,5-a]pyrimidines as potent corticotropin-releasing factor-1 antagonists with adequate lipophilicity and water solubility. Bioorganic & Medicinal Chemistry Letters, 14(14), 3669-3673. View Source
- [2] Tellew, J.E., et al. (2010). Discovery of NBI-77860/GSK561679, a potent corticotropin-releasing factor (CRF1) receptor antagonist with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 20(24), 7259-7264. View Source
